Ethyl 2-(benzylamino)-2-cyclopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzylamino)-2-cyclopropylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a cyclopropylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzylamino)-2-cyclopropylacetate typically involves the reaction of ethyl cyanoacetate with benzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(benzylamino)-2-cyclopropylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
Ethyl 2-(benzylamino)-2-cyclopropylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylamino)-2-cyclopropylacetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclopropylacetate moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Ethyl 2-(benzylamino)acetate: Similar structure but lacks the cyclopropyl group.
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Contains a benzylamino group but has a more complex structure with additional functional groups.
Uniqueness: Ethyl 2-(benzylamino)-2-cyclopropylacetate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 2-(benzylamino)-2-cyclopropylacetate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13(12-8-9-12)15-10-11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3 |
InChI Key |
IHMILWAKTUPTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.